(E,Z)-Tamoxifen N-beta-D-Glucuronide
Overview
Description
(E,Z)-Tamoxifen N-beta-D-Glucuronide is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of breast cancer. This compound is formed through the glucuronidation process, where tamoxifen is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E,Z)-Tamoxifen N-beta-D-Glucuronide typically involves the enzymatic or chemical conjugation of tamoxifen with glucuronic acid. The reaction conditions often include the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to tamoxifen. The reaction is usually carried out in an aqueous buffer at a physiological pH and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recombinant enzymes or microbial systems engineered to express the necessary glucuronosyltransferase enzymes. The process is optimized for high yield and purity, often involving bioreactors and downstream purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (E,Z)-Tamoxifen N-beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating tamoxifen. This reaction can occur under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., beta-glucuronidase).
Oxidation and Reduction: While not common for this compound, tamoxifen itself can undergo oxidation and reduction reactions, which may indirectly affect the glucuronide form.
Major Products:
Hydrolysis: Tamoxifen and glucuronic acid.
Oxidation/Reduction: Various oxidized or reduced forms of tamoxifen, depending on the specific conditions and reagents used.
Scientific Research Applications
(E,Z)-Tamoxifen N-beta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation and phase II metabolism.
Biology: Investigated for its role in the metabolism and excretion of tamoxifen in biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of breast cancer treatment.
Industry: Utilized in the development of assays and analytical methods for detecting and quantifying tamoxifen metabolites in biological samples.
Mechanism of Action
The primary mechanism of action of (E,Z)-Tamoxifen N-beta-D-Glucuronide involves its role as a metabolite of tamoxifen. Tamoxifen exerts its effects by binding to estrogen receptors, modulating their activity, and inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The glucuronidation of tamoxifen enhances its solubility and facilitates its excretion, thereby modulating its overall pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Tamoxifen: The parent compound, used in breast cancer treatment.
4-Hydroxytamoxifen: An active metabolite of tamoxifen with higher affinity for estrogen receptors.
N-desmethyltamoxifen: Another metabolite of tamoxifen, formed through demethylation.
Uniqueness: (E,Z)-Tamoxifen N-beta-D-Glucuronide is unique in its enhanced solubility and excretion profile compared to tamoxifen and its other metabolites. This property makes it particularly important in the context of drug metabolism and pharmacokinetics studies.
Properties
IUPAC Name |
[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29-,30?,31+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFQQYJAYUAYES-TUAUMCCMSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38NO7+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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